molecular formula C8H10FNO2S B1375221 3-Fluoro-4-(methanesulfonylmethyl)aniline CAS No. 1341641-93-7

3-Fluoro-4-(methanesulfonylmethyl)aniline

Cat. No.: B1375221
CAS No.: 1341641-93-7
M. Wt: 203.24 g/mol
InChI Key: CKUGWPPVJRPTLQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methanesulfonylmethyl)aniline is a fluorinated aniline derivative featuring a methanesulfonylmethyl substituent at the para position relative to the amino group. This compound is characterized by its molecular formula C₈H₉FNO₂S and a molecular weight of 202.23 g/mol (exact mass: 202.0344).

Its structural uniqueness lies in the combination of fluorine (enhancing lipophilicity and metabolic stability) and the sulfonyl group (imparting hydrogen-bonding capacity), making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or as a synthetic intermediate .

Properties

IUPAC Name

3-fluoro-4-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUGWPPVJRPTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341641-93-7
Record name 3-fluoro-4-(methanesulfonylmethyl)aniline
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Biological Activity

3-Fluoro-4-(methanesulfonylmethyl)aniline is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_10FNO2_2S
  • SMILES : CS(=O)(=O)CC1=C(C=C(C=C1)N)F
  • InChIKey : CKUGWPPVJRPTLQ-UHFFFAOYSA-N

The compound features a fluorine atom and a methanesulfonyl group, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications for treating diseases related to enzyme dysregulation.

The proposed mechanism of action for this compound involves:

  • Interaction with Biological Molecules : The amino group can form hydrogen bonds with target proteins, while the methanesulfonyl group may enhance hydrophobic interactions, increasing binding affinity.
  • Modulation of Cellular Pathways : By inhibiting specific enzymes or receptors, the compound could alter signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer therapeutic agent.
  • Antimicrobial Properties :
    • In vitro tests against Gram-positive and Gram-negative bacteria demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Current data suggest that:

  • Acute Toxicity : Limited evidence indicates low acute toxicity; however, further studies are needed to establish safety profiles.
  • Chronic Effects : Long-term exposure studies are necessary to evaluate any potential chronic health effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Fluoro-4-(methanesulfonylmethyl)aniline with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound -NH₂, -F, -CH₂SO₂CH₃ C₈H₉FNO₂S 202.23 Research use; potential kinase inhibition
3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline -NH₂, -F, -O-(tetrahydrofuran) C₁₁H₁₄FNO₂ 211.23 Melting point: 61–62°C; irritant
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline -NH₂, -F, -N-(propylpiperazine) C₁₃H₂₀FN₃ 237.32 Flexible basic moiety; likely CNS-targeting
3-Fluoro-4-(pyridin-4-ylmethoxy)aniline -NH₂, -F, -O-(pyridinylmethyl) C₁₂H₁₁FN₂O 230.23 Discontinued research compound
3-Fluoro-4-(4-methylphenoxy)aniline -NH₂, -F, -O-(p-tolyl) C₁₃H₁₂FNO 217.24 Phenolic ether; synthetic intermediate
3-(Morpholinosulfonyl)aniline -NH₂, -SO₂-morpholine C₁₀H₁₃N₂O₃S 257.29 Polar sulfonamide; potential enzyme inhibition

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The methanesulfonylmethyl group in the target compound enhances polarity compared to simple ether or alkylamine derivatives (e.g., 3-Fluoro-4-(4-methylphenoxy)aniline ). Piperazine/piperidine-containing analogs (e.g., 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline ) exhibit higher basicity and solubility in aqueous media due to their nitrogen-rich structures.

The target compound’s sulfonyl group may mimic this electron-withdrawing effect but requires empirical validation. Toxicity and Handling: Compounds with morpholine or sulfonyl groups (e.g., 3-(Morpholinosulfonyl)aniline ) often show higher irritancy, aligning with the target compound’s classification as an irritant .

Synthetic Utility: The methanesulfonylmethyl substituent offers a versatile handle for further functionalization (e.g., nucleophilic displacement reactions), unlike static groups like phenoxy or pyridinylmethoxy .

Structural-Activity Relationships (SAR) :

  • Fluorine at the 3-position consistently improves metabolic stability across analogs .
  • Bulky substituents (e.g., tetrahydrofuran in ) reduce membrane permeability but enhance target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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